[(Benzenesulfonyl)methoxy]benzene
Description
[(Benzenesulfonyl)methoxy]benzene is a diaryl sulfone derivative characterized by a methoxy group (-OCH₃) attached to one benzene ring and a benzenesulfonyl group (-SO₂-C₆H₅) connected via a methylene bridge. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, creating unique electronic and steric properties.
Properties
CAS No. |
59431-13-9 |
|---|---|
Molecular Formula |
C13H12O3S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
benzenesulfonylmethoxybenzene |
InChI |
InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
HZRYPYDFMJEARF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Phosphorus Pentachloride Method
-
Phosphorus Oxychloride Method
-
Chlorosulfonic Acid Method
Chemical Reactions Analysis
Types of Reactions
-
Electrophilic Aromatic Substitution
Reagents and Conditions: Common reagents include bromine, nitric acid, and sulfuric acid.
Products: Major products include ortho- and para-substituted derivatives of [(Benzenesulfonyl)methoxy]benzene.
-
Nucleophilic Substitution
Scientific Research Applications
[(Benzenesulfonyl)methoxy]benzene has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
[(Benzenesulfonyl)methoxy]benzene exerts its effects through electrophilic aromatic substitution and nucleophilic substitution reactions. The methoxy group activates the benzene ring towards electrophilic attack, while the sulfonyl chloride group is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison:
4-Nitrobenzenesulfonyl derivatives (e.g., compound 8 in )
Chloro-/hydroxy-substituted benzenesulfonyl analogs (e.g., compounds 10, 11 in )
Non-sulfonyl methoxybenzene derivatives (e.g., benzyl benzoate, )
Electronic Effects and Reactivity
The methoxy group is electron-donating via resonance, while the sulfonyl group is strongly electron-withdrawing. This duality creates a "push-pull" electronic environment, influencing reactivity and intermolecular interactions:
Key Findings :
- Electron-donating groups (e.g., -OH, -OCH₃) enhance iron chelation and receptor binding by facilitating H-bonding interactions .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce activity due to decreased electron density at reactive sites .
A. Iron Chelation Activity
highlights substituent-dependent iron chelation efficacy (measured via IC₅₀ values):
For [(Benzenesulfonyl)methoxy]benzene, the methoxy group’s electron-donating nature may enhance chelation compared to nitro or chloro analogs, though direct data are unavailable.
B. Receptor Binding (5-HT₆ Serotonin Receptors)
reveals that benzenesulfonyl compounds like MS-245 bind to receptors via sulfonyl oxygen interactions (Thr196, Ser111) and aromatic/hydrophobic pockets. The methoxy group in [(Benzenesulfonyl)methoxy]benzene could further stabilize binding through H-bonding, akin to 5-hydroxy/methoxy groups in serotonin analogs .
Physicochemical Properties
- Solubility : Sulfonyl groups increase hydrophilicity, while methoxy groups enhance solubility in organic solvents. Comparable compounds like benzyl benzoate () exhibit low water solubility due to ester groups, whereas sulfonyl derivatives may show intermediate polarity.
- Stability : Sulfonyl groups confer thermal and oxidative stability, making [(Benzenesulfonyl)methoxy]benzene more robust than esters or amines under harsh conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
